molecular formula C17H24N6Na2O17P2 B12407520 UDP-GalNAz (disodium)

UDP-GalNAz (disodium)

Cat. No.: B12407520
M. Wt: 692.3 g/mol
InChI Key: XGTPLFSPWJKVQB-SGNQCPJASA-L
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Description

Uridine diphosphate N-azidoacetylgalactosamine disodium, commonly known as UDP-GalNAz (disodium), is a nucleotide sugar analog. It is structurally similar to uridine diphosphate N-acetylgalactosamine (UDP-GalNAc), which is a donor substrate for many N-acetylgalactosaminyltransferases. These enzymes transfer N-acetylgalactosamine residues from the nucleotide sugar to saccharide or peptide acceptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UDP-GalNAz (disodium) involves the chemical modification of UDP-GalNAc. The azide group is introduced to the N-acetylgalactosamine moiety, resulting in UDP-GalNAz. This compound is typically synthesized through a series of enzymatic reactions that involve the conversion of UDP-GalNAc to UDP-GalNAz using specific glycosyltransferases .

Industrial Production Methods

Industrial production of UDP-GalNAz (disodium) is generally carried out using biotechnological methods. These methods involve the use of genetically engineered microorganisms that express the necessary enzymes for the conversion of UDP-GalNAc to UDP-GalNAz. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for scientific research .

Chemical Reactions Analysis

Types of Reactions

UDP-GalNAz (disodium) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions are triazole-linked conjugates, which are formed through the cycloaddition reactions .

Mechanism of Action

UDP-GalNAz (disodium) exerts its effects through its role as a donor substrate for glycosyltransferases. The azide group allows for the incorporation of the compound into glycoproteins and other biomolecules through click chemistry reactions. This enables the labeling and visualization of glycosylation events in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

UDP-GalNAz (disodium) is unique due to the presence of the azide group, which allows for its use in click chemistry reactions. This makes it a valuable tool for the labeling and study of glycosylation events, providing insights into the roles of glycoproteins in various biological processes .

Properties

Molecular Formula

C17H24N6Na2O17P2

Molecular Weight

692.3 g/mol

IUPAC Name

disodium;[(2R,3R,4R,5R,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C17H26N6O17P2.2Na/c18-22-19-3-9(26)20-10-13(29)11(27)6(4-24)38-16(10)39-42(34,35)40-41(32,33)36-5-7-12(28)14(30)15(37-7)23-2-1-8(25)21-17(23)31;;/h1-2,6-7,10-16,24,27-30H,3-5H2,(H,20,26)(H,32,33)(H,34,35)(H,21,25,31);;/q;2*+1/p-2/t6-,7-,10-,11+,12-,13-,14-,15-,16-;;/m1../s1

InChI Key

XGTPLFSPWJKVQB-SGNQCPJASA-L

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)CN=[N+]=[N-])O)O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)NC(=O)CN=[N+]=[N-])O)O.[Na+].[Na+]

Origin of Product

United States

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